2-(Difluoromethyl)-1,3-difluorobenzene
Overview
Description
2-(Difluoromethyl)-1,3-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms attached to a benzene ring along with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-difluorobenzene typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 1,3-difluorobenzene with a difluoromethylating agent under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired transformation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and acids.
Nucleophilic Substitution: Reagents like nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1,3-difluorobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include modulation of enzyme activity and interactions with cellular receptors .
Comparison with Similar Compounds
1,3-Difluorobenzene: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2,4-Difluoromethylbenzene: Similar structure but different substitution pattern, leading to distinct properties.
Trifluoromethylbenzene: Contains an additional fluorine atom, affecting its chemical behavior.
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQBXJXLFJDXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673317 | |
Record name | 2-(Difluoromethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91624-89-4 | |
Record name | 2-(Difluoromethyl)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethyl)1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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